molecular formula C8H13NO4 B6170522 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid CAS No. 1368814-46-3

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid

Cat. No. B6170522
CAS RN: 1368814-46-3
M. Wt: 187.2
InChI Key:
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Description

2-Methyl-2-(3-oxomorpholin-4-yl)propanoic acid, also known as 2-Methylmorpholine-4-carboxylic acid, is an organic compound belonging to the morpholine family. It is a white, crystalline solid with a molecular formula of C6H11NO3 and a molecular weight of 155.16 g/mol. It is soluble in water, ethanol, and ether. 2-Methylmorpholine-4-carboxylic acid is used in a variety of laboratory experiments and applications, ranging from synthesis of organic compounds to biochemical and physiological research. It has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst for the synthesis of various compounds, and as a ligand for metal-catalyzed reactions. It is also used in biochemistry and physiology research, as it has been found to have a variety of biochemical and physiological effects. In addition, 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid is used as a reagent in analytical chemistry, as a buffer in electrophoresis, and as a chelating agent in chromatography.

Mechanism of Action

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been found to interact with DNA, inhibiting the action of the enzyme DNA polymerase. In addition, 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid has been found to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and increased muscle strength. In addition, 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid has been found to interact with DNA, inhibiting the action of the enzyme DNA polymerase. This can lead to an increase in the rate of DNA replication, which can be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and high availability, making it an ideal reagent for a variety of applications. In addition, it is relatively stable and has a wide range of solubility in various solvents, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to its use. For example, it is toxic and can cause irritation to the skin and eyes, and it can also be flammable. In addition, it can react with certain substances, making it unsuitable for certain experiments.

Future Directions

The future of 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid is promising, as it has a wide range of applications in laboratory experiments and scientific research. One potential future direction is the development of new synthesis methods for the compound, which could lead to improved yields and lower costs. In addition, further research into the biochemical and physiological effects of the compound could lead to new applications in medical and pharmaceutical research. Finally, further research into the mechanism of action of 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid could lead to the development of new drugs and treatments.

Synthesis Methods

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acidholine-4-carboxylic acid can be synthesized through a number of different methods, including the reaction of dimethylformamide with morpholine, the reaction of morpholine with ethyl bromoacetate, and the reaction of diethyl oxalate with morpholine. The most common route is the reaction of dimethylformamide with morpholine, which is the preferred method due to its high yield and low cost. The reaction of morpholine with ethyl bromoacetate is also used, although it is more expensive and has a lower yield. The reaction of diethyl oxalate with morpholine is the least commonly used method, as it is the most expensive and has the lowest yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid involves the reaction of 2-methylacrylic acid with morpholine followed by oxidation of the resulting product to form the desired compound.", "Starting Materials": [ "2-methylacrylic acid", "morpholine", "oxidizing agent (e.g. potassium permanganate, hydrogen peroxide)" ], "Reaction": [ "Step 1: React 2-methylacrylic acid with morpholine in the presence of a catalyst (e.g. sulfuric acid) to form 2-methyl-2-(morpholin-4-yl)propanoic acid.", "Step 2: Oxidize the product from step 1 using an oxidizing agent (e.g. potassium permanganate, hydrogen peroxide) to form 2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid." ] }

CAS RN

1368814-46-3

Product Name

2-methyl-2-(3-oxomorpholin-4-yl)propanoic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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